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molecular formula C16H23NO3 B8597961 Benzaldehyde, 4-[ethyl[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]- CAS No. 207918-38-5

Benzaldehyde, 4-[ethyl[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]-

Cat. No. B8597961
M. Wt: 277.36 g/mol
InChI Key: SCHCXYCYWYJEDA-UHFFFAOYSA-N
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Patent
US05834575

Procedure details

Water content in 45.1 g (0.14 mol) of N-ethyl-N-[2-(tetrahydropyran-2-yl)oxyethyl]-4-bromoaniline was removed by azeotropic distillation carried out twice with toluene, followed by dissolution in 390 ml of anhydrous THF in an atmosphere of argon. The solution obtained was cooled to -78° C., and 195 ml (2.2-fold equivalent weight) of t-butyllithium (1.55M, an n-pentane solution) was dropwise added thereto, followed by stirring for 45 minutes. To the resulting reaction solution, 23 ml of N,N-dimethylformamide (hereinafter "DMF") was added, and the mixture obtained was stirred at room temperature for 5 hours. Thereafter, 100 ml of water was added to the resulting solution, which was then extracted with chloroform (100 ml×3). The organic layer obtained was dried with anhydrous sodium sulfate and then concentrated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (developing system: hexane/ethyl acetate=2/1) to obtain 35.0 g of N-ethyl-N-[2-(tetrahydropyran-2-yl)oxyethyl]-4-formylaniline (yield: 92%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
195 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
390 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
23 mL
Type
solvent
Reaction Step Five
Name
N-ethyl-N-[2-(tetrahydropyran-2-yl)oxyethyl]-4-bromoaniline
Quantity
45.1 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:11][CH2:12][O:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)[CH3:2].C1(C)C=CC=CC=1.C([Li])(C)(C)C.C1C[O:35][CH2:34]C1>O.CN(C)C=O.CCCCC>[CH2:1]([N:3]([CH2:11][CH2:12][O:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)[C:4]1[CH:9]=[CH:8][C:7]([CH:34]=[O:35])=[CH:6][CH:5]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
195 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Three
Name
Quantity
390 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
N-ethyl-N-[2-(tetrahydropyran-2-yl)oxyethyl]-4-bromoaniline
Quantity
45.1 g
Type
reactant
Smiles
C(C)N(C1=CC=C(C=C1)Br)CCOC1OCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the mixture obtained
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
was then extracted with chloroform (100 ml×3)
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (developing system: hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)N(C1=CC=C(C=C1)C=O)CCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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